molecular formula C12H22N2O2 B3112923 endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine CAS No. 1932128-35-2

endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Cat. No.: B3112923
CAS No.: 1932128-35-2
M. Wt: 226.32
InChI Key: LJSMXQVRQBFKNF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMXQVRQBFKNF-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@H]1CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens, nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1408076-02-7
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Purity : ≥97% (Aladdin Scientific)
  • Storage : Room temperature .

Applications :
This compound is a key building block in protein degradation research , particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). Its bicyclo[3.2.1]octane scaffold provides structural rigidity, while the Boc (tert-butoxycarbonyl) group protects the amine during synthetic steps .

Comparison with Similar Compounds

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

  • CAS Number : 1408074-65-6
  • Molecular Formula : C₁₂H₂₂N₂O₂ (identical to endo isomer)
  • Molecular Weight : 226.32 g/mol
  • Purity : 95% (GLR Group), 97% (Aladdin Scientific) .

Key Differences :

Property endo-8-Boc Isomer exo-8-Boc Isomer
Stereochemistry Boc group in endo position Boc group in exo position
Boiling Point Not reported 313.2±25.0 °C (predicted)
Density Not reported 1.084±0.06 g/cm³ (predicted)
Safety Profile No specific hazards listed H302, H315, H319, H335

Applications :
While the endo isomer is explicitly linked to protein degradation, the exo isomer’s use is less documented but likely overlaps in PROTAC synthesis. The exo isomer’s lower purity in some commercial sources suggests synthetic challenges in isolating the correct stereoisomer .

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

  • CAS Number : 283-38-5
  • Molecular Formula : C₈H₁₆N₂
  • Molecular Weight : 140.23 g/mol .

Comparison :

  • Structural Difference : Replaces the Boc group with a methyl group, reducing steric hindrance and altering reactivity.
  • Stability : Lacks acid-labile Boc protection, making it less suitable for stepwise syntheses requiring selective deprotection.
  • Applications : Used in medicinal chemistry for tropane alkaloid derivatives, such as CNS-targeting agents .

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

  • CAS Number : 2306254-56-6
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 213.15 g/mol .

Comparison :

  • Solubility : Dihydrochloride salt enhances water solubility vs. Boc-protected analogs.
  • Applications : Intermediate in synthesizing pharmaceutical compounds, e.g., carboximidamide derivatives (Example 469 in ).

3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane

  • CAS Number : 273207-57-1
  • Molecular Formula: C₁₃H₂₁NO₂
  • Molecular Weight : 223.31 g/mol .

Comparison :

  • Structural Feature : Methylene group at position 3 introduces a reactive double bond.
  • Reactivity : Useful in cycloadditions or as a Michael acceptor, diverging from the amine-focused applications of the parent compound.

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

  • CAS Number : 76272-35-0
  • Molecular Formula : C₁₄H₂₀N₂
  • Molecular Weight : 216.33 g/mol .

Comparison :

  • Protecting Group: Benzyl instead of Boc; requires harsher conditions (e.g., hydrogenolysis) for removal.
  • Applications : Intermediate in alkaloid synthesis, particularly for tropane-based pharmaceuticals.

Research Findings and Implications

  • Stereochemical Impact: The endo/exo Boc isomers exhibit divergent physicochemical properties. The exo isomer’s higher predicted boiling point (313°C vs.
  • Safety Considerations : The exo isomer’s hazard warnings (H302, H315, etc.) highlight the need for stricter handling protocols compared to the endo form .
  • Functional Group Influence : Replacement of Boc with methyl or benzyl groups alters reactivity and stability, tailoring compounds for specific synthetic pathways (e.g., acid-sensitive vs. hydrogenation-dependent deprotection) .

Biological Activity

endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a bicyclic compound belonging to the azabicycloalkane family, which has garnered attention in medicinal chemistry due to its structural similarity to bioactive alkaloids. This compound is particularly noted for its potential applications in pharmacology, especially concerning its interactions with neurotransmitter systems.

The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. The compound features a bicyclic structure that is essential for its biological activity and interaction with various receptors.

The biological activity of this compound primarily involves its ability to interact with neurotransmitter receptors, particularly those associated with the monoamine system. It has been studied for its potential as a monoamine reuptake inhibitor, which could be beneficial in treating disorders such as depression and anxiety . The compound binds to specific receptors, modulating their activity and influencing neurotransmitter levels in the brain.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antidepressant Effects : As a monoamine reuptake inhibitor, it may help alleviate symptoms of depression by increasing the availability of neurotransmitters like serotonin and norepinephrine .
  • Analgesic Properties : Some derivatives have shown potential in pain management through their action on kappa opioid receptors .
  • Antitumor Activity : The azabicyclo[3.2.1]octane scaffold has been linked to cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Monoamine Reuptake InhibitionDemonstrated inhibition of serotonin and norepinephrine reuptake in vitro, indicating antidepressant potential.
Antitumor ActivityExhibited cytotoxic effects on glioblastoma and hepatocellular carcinoma cell lines, suggesting further investigation into anticancer properties is warranted.
Kappa Opioid Receptor AntagonismShowed selective binding affinities for kappa opioid receptors, indicating potential use in pain management therapies.

Detailed Research Findings

A study published in Bioorganic & Medicinal Chemistry highlighted the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane derivatives, including endo-8-Boc variants, where modifications led to varying degrees of receptor affinity and selectivity . Another investigation focused on synthesizing these compounds to evaluate their efficacy against different tumor cell lines, revealing significant differences in activity based on structural modifications .

Q & A

Q. Yield Optimization :

  • Use HFIP (hexafluoroisopropanol) to enhance cyclization efficiency in Schmidt rearrangements.
  • Adjust substituents on precursors: Electron-withdrawing groups (e.g., Br) improve yields (e.g., 53% yield for brominated derivatives vs. 27% for methoxy variants) .

How can enantiomeric purity be achieved during synthesis, and what analytical methods validate stereochemical outcomes?

Advanced
Enantiocontrol Strategies :

  • Chiral precursors : Start with enantiomerically pure building blocks (e.g., (1R,5R)-configured amines) to avoid racemic mixtures .
  • Catalytic asymmetric synthesis : For example, the Rautenstrauch reaction with chiral catalysts achieves 90:10 er in intermediates .

Q. Validation Methods :

  • Chiral HPLC : Separates enantiomers (e.g., preparative HPLC used to isolate anti/syn isomers with 5:95 ratios) .
  • NMR spectroscopy : NOE experiments or chiral shift reagents confirm spatial arrangement.
  • Polarimetry : Measures optical rotation for enantiomeric excess.

What are the typical challenges in purifying this compound, and what techniques are recommended?

Basic
Challenges :

  • Regioisomer separation : Schmidt rearrangements often produce inseparable regioisomers due to similar polarity .
  • Residual catalysts : Metal residues (e.g., from LiAlH₄ reductions) require careful quenching and filtration.

Q. Purification Techniques :

  • Preparative HPLC : Effective for isolating isomers (e.g., anti/syn isomers resolved using C18 columns) .
  • Column chromatography : Silica gel with gradient elution (e.g., EtOAc/hexane) for Boc-protected intermediates.
  • Recrystallization : Use polar aprotic solvents (e.g., MeCN) to remove byproducts.

How does the steric environment of this compound influence its reactivity in derivatization?

Advanced
The endo-Boc group and bicyclic framework create steric hindrance , impacting reactivity:

  • Nucleophilic substitutions : Bulky substituents (e.g., gem-dimethyl groups) inhibit reactions, as seen in failed cyclization attempts with oxime intermediates .
  • Reductive amination : NaBH(OAc)₃ selectively adds to the less hindered face, favoring endo-products .
  • Boc deprotection : Use TFA (trifluoroacetic acid) for efficient cleavage without side reactions .

Q. Mitigation Strategies :

  • Employ microwave-assisted synthesis to overcome kinetic barriers.
  • Use bulky protecting groups (e.g., Trt) to direct regioselectivity.

What are the key applications of this compound in medicinal chemistry research?

Q. Basic

  • KOR agonists : Derivatives like 2-azabicyclo[3.2.1]octan-7-amines show κ-opioid receptor activity , studied for pain management .
  • TRUI candidates : Used in tropane-based analogs for neurotransmitter inhibition .
  • Catalytic scaffolds : The rigid core serves as a chiral template in asymmetric organocatalysis (e.g., aldol reactions), though with moderate enantioselectivity .

How can researchers address contradictions in reported yields for similar azabicyclo syntheses?

Advanced
Data Contradictions :

  • Discrepancies in yields (e.g., 34–57% for halogenated derivatives) arise from substituent effects and reaction scale .

Q. Resolution Strategies :

  • Mechanistic studies : Probe intermediates via in situ IR or LC-MS to identify bottlenecks.
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent, catalyst loading) systematically.
  • Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., LiAlH₄ reductions).

What safety protocols are critical when handling this compound?

Q. Basic

  • Protective equipment : Gloves, goggles, and fume hoods required due to TFA use during Boc deprotection .
  • Storage : Keep at 2–8°C under inert atmosphere to prevent degradation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate .

How is the compound characterized spectroscopically, and what are its key spectral signatures?

Q. Advanced

  • ¹H/¹³C NMR :
    • Boc group: δ 1.4 ppm (s, 9H for tert-butyl).
    • Bridgehead protons: δ 3.1–3.5 ppm (multiplet for bicyclic CH₂) .
  • IR : Strong carbonyl stretch at ~1680 cm⁻¹ (Boc C=O) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Reactant of Route 2
endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

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